molecular formula C8H14F3N3O2 B13428882 (Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B13428882
M. Wt: 241.21 g/mol
InChI Key: MTIHITMCVSJLTI-UHFFFAOYSA-N
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Description

(Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound characterized by its unique azetidine ring structure and the presence of trifluoromethyl and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an electrophile.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Ethoxy Group Addition: The ethoxy group can be added via an etherification reaction using an alcohol and an appropriate leaving group.

    Formation of the Hydroxyacetimidamide Moiety: This step involves the reaction of the azetidine intermediate with hydroxylamine and an acylating agent to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the azetidine ring or the hydroxyacetimidamide moiety, potentially leading to ring-opening or amine formation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biology and Medicine:

    Drug Development: The compound’s potential bioactivity makes it a candidate for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators.

    Biochemical Research: It can be used as a probe to study biochemical pathways and molecular interactions.

Industry:

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

Mechanism of Action

The mechanism of action of (Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

    (Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N’-hydroxyacetamide: Similar structure but lacks the imidamide moiety.

    (Z)-2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)-N’-hydroxypropionamide: Similar structure with a different acyl group.

Uniqueness:

    Structural Features: The presence of both the trifluoromethyl and ethoxy groups in the azetidine ring, along with the hydroxyacetimidamide moiety, makes this compound unique.

    Reactivity: The combination of functional groups provides a diverse range of chemical reactivity, making it versatile for various applications.

Properties

Molecular Formula

C8H14F3N3O2

Molecular Weight

241.21 g/mol

IUPAC Name

2-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H14F3N3O2/c1-2-16-7(8(9,10)11)4-14(5-7)3-6(12)13-15/h15H,2-5H2,1H3,(H2,12,13)

InChI Key

MTIHITMCVSJLTI-UHFFFAOYSA-N

Isomeric SMILES

CCOC1(CN(C1)C/C(=N/O)/N)C(F)(F)F

Canonical SMILES

CCOC1(CN(C1)CC(=NO)N)C(F)(F)F

Origin of Product

United States

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